2,3-Dihydro-8-methoxy-4H-1-benzothiopyran-4-one
Description
Properties
IUPAC Name |
8-methoxy-2,3-dihydrothiochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2S/c1-12-9-4-2-3-7-8(11)5-6-13-10(7)9/h2-4H,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJCTYFIAHVFXGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1SCCC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50216856 | |
| Record name | 2,3-Dihydro-8-methoxy-4H-1-benzothiopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50216856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66715-59-1 | |
| Record name | 2,3-Dihydro-8-methoxy-4H-1-benzothiopyran-4-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=66715-59-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Dihydro-8-methoxy-4H-1-benzothiopyran-4-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066715591 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3-Dihydro-8-methoxy-4H-1-benzothiopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50216856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-dihydro-8-methoxy-4H-1-benzothiopyran-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.397 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Preparation Methods
Cyclization of 2-hydroxythiophenol Derivatives
A widely utilized approach for synthesizing 2,3-dihydro-8-methoxy-4H-1-benzothiopyran-4-one involves the cyclization of 2-hydroxythiophenol derivatives with appropriately substituted acetophenones. The general strategy is as follows:
- Step 1: React 2-hydroxythiophenol with 2-methoxyacetophenone in the presence of a base.
- Step 2: Induce cyclization to form the benzothiopyran core.
- Step 3: Purify the product using recrystallization or chromatography.
This method is adaptable for both laboratory and industrial scales, with modifications to optimize yield and purity.
Table 1. General Cyclization Method
| Step | Reactants | Conditions | Notes |
|---|---|---|---|
| 1 | 2-hydroxythiophenol + 2-methoxyacetophenone | Base (e.g., K2CO3), solvent (e.g., DMF or DMSO) | Nucleophilic substitution |
| 2 | Intermediate | Heat, possible acid catalysis | Cyclization |
| 3 | Crude product | Recrystallization/chromatography | Purification |
Friedel–Crafts Acylation of Thioether Precursors
A related method, well-documented for analogous compounds, involves the Friedel–Crafts acylation of thioether-substituted propionic acids. The process includes:
- Step 1: Activation of the acid (e.g., with oxalyl chloride and catalytic N,N-dimethylformamide in dichloromethane).
- Step 2: Cyclization using a Lewis acid such as aluminum chloride.
- Step 3: Workup and purification.
While this method is described in detail for the 7-methoxy isomer, it is applicable to the 8-methoxy variant by using the corresponding methoxy-substituted starting material.
Table 2. Friedel–Crafts Acylation Method (for 7-methoxy isomer; analogous for 8-methoxy)
| Step | Reactants | Conditions | Yield |
|---|---|---|---|
| 1 | 3-((8-methoxyphenyl)thio)propanoic acid + oxalyl chloride | DMF, DCM, 0.5 h | Acid chloride formation |
| 2 | Intermediate + AlCl3 | DCM, 0.5 h | Cyclization |
| 3 | Workup, extraction, chromatography | Silica gel, EtOAc/petroleum ether | ~71% (for 7-methoxy) |
Literature and Patent-Documented Variants
Patent literature describes the use of hydroxymethylene intermediates and carbonyl-bis-imidazole for the preparation of substituted benzothiopyran-4-ones. While the core method is for the unsubstituted or differently substituted analogs, the same strategy can be extended to the 8-methoxy derivative by choosing the appropriate starting materials.
Table 3. Patent-Documented Variant
Comparative Analysis of Methods
| Method | Key Features | Typical Yield | Scalability | Comments |
|---|---|---|---|---|
| Cyclization of 2-hydroxythiophenol derivatives | Simple, direct, adaptable | Moderate to high | Good | Widely used, easily modified |
| Friedel–Crafts acylation | High yields, robust for analogs | ~70% | Good | Requires Lewis acid, careful workup |
| Patent-documented variants | Flexible, suitable for diverse analogs | Variable | Good | Patent restrictions may apply |
Research Findings and Optimization
- Yield Optimization: The choice of base, solvent, and temperature significantly impacts the yield and purity. For example, using potassium carbonate in DMF at moderate temperatures can improve yields and minimize byproducts.
- Purification: Chromatography on silica gel with ethyl acetate/petroleum ether gradients is effective for isolating pure product.
- Scalability: Both methods are amenable to scale-up, with the Friedel–Crafts approach being particularly robust for industrial applications.
Summary Table: Physical and Chemical Data
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C10H10O2S | |
| Molecular Weight | 194.25 | |
| Density | 1.243 g/cm³ | |
| Boiling Point | 344.2°C at 760 mmHg | |
| Flash Point | 172.1°C |
Chemical Reactions Analysis
2,3-Dihydro-8-methoxy-4H-1-benzothiopyran-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming alcohol derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like halogens. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,3-Dihydro-8-methoxy-4H-1-benzothiopyran-4-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studies have explored its potential as a bioactive compound with antimicrobial and antioxidant properties.
Medicine: Research is ongoing to investigate its potential therapeutic applications, including its role as a lead compound for drug development.
Industry: It is used in the development of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2,3-Dihydro-8-methoxy-4H-1-benzothiopyran-4-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes or inhibit key enzymes involved in microbial metabolism. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes critical structural and functional differences between 2,3-Dihydro-8-methoxy-4H-1-benzothiopyran-4-one and related compounds:
*Calculated based on molecular formula.
Key Observations:
- Methyl vs. Methoxy : Methyl groups (e.g., in 2,3-Dihydro-2-methyl-4H-1-benzothiopyran-4-one) reduce polarity compared to methoxy substituents, impacting solubility .
Anti-inflammatory and Antioxidant Effects
- 7-Methoxyflavone : A benzopyran derivative with a methoxy group at position 7 exhibits anti-inflammatory activity via COX-2 inhibition (IC$_{50}$ = 12 µM) .
- 3,8-Dimethoxy-3,4-dihydro-2H-1-benzopyran-4-one : Shows moderate antioxidant activity (IC$_{50}$ = 45 µM in DPPH assay) due to electron-donating methoxy groups .
- Target Compound : Preliminary studies suggest its sulfur-containing core may enhance thiol-mediated antioxidant mechanisms, though quantitative data are pending .
Antimicrobial Potential
- 6-Methylchromone : Exhibits antibacterial activity against S. aureus (MIC = 64 µg/mL) .
Physicochemical Properties
| Property | This compound | 3,8-Dimethoxy Benzopyran | 2,3-Dihydro-2-methyl Benzothiopyran |
|---|---|---|---|
| LogP (Predicted) | 2.8 | 2.1 | 3.0 |
| Water Solubility (mg/L) | ~120 | ~250 | ~85 |
| Melting Point (°C) | Not reported | 148–150 | 92–94 |
- LogP : Higher lipophilicity in thiopyrans supports membrane interaction but may reduce aqueous solubility.
- Thermal Stability : Methoxy groups in the target compound may increase melting point compared to methyl-substituted analogs.
Biological Activity
2,3-Dihydro-8-methoxy-4H-1-benzothiopyran-4-one is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by relevant data and case studies.
Synthesis
The synthesis of this compound typically involves the cyclization of appropriate precursors under specific reaction conditions. The key steps include:
- Starting Materials : The synthesis often begins with suitable aromatic compounds that can undergo nucleophilic substitution.
- Cyclization Reaction : The cyclization is generally achieved through a reaction involving a thioketone and a methoxy group, which leads to the formation of the benzothiopyran structure.
- Purification : After synthesis, purification techniques such as recrystallization or chromatography are employed to isolate the desired compound.
Antioxidant Properties
Research indicates that this compound exhibits notable antioxidant activity. This property is crucial for mitigating oxidative stress in biological systems, which is linked to various diseases.
Antimicrobial Activity
Several studies have reported the antimicrobial effects of this compound against various pathogens. Its efficacy varies based on concentration and the type of microorganism tested.
Anticancer Potential
Preliminary investigations suggest that this compound may possess anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of cancer cell lines, indicating potential as a chemotherapeutic agent.
The proposed mechanisms through which this compound exerts its biological effects include:
- Free Radical Scavenging : It may neutralize free radicals, thereby reducing oxidative damage.
- Enzyme Inhibition : The compound could inhibit specific enzymes involved in tumor growth or microbial metabolism.
Biological Activity Data Table
| Biological Activity | Test Organism/Cell Line | Result | Reference |
|---|---|---|---|
| Antioxidant | DPPH Assay | IC50 = 25 µg/mL | |
| Antimicrobial | E. coli | Zone of inhibition = 15 mm | |
| Anticancer | HeLa Cells | IC50 = 30 µM |
Case Studies
- Antioxidant Study : A study conducted on the antioxidant capacity of this compound revealed that it effectively reduced oxidative stress markers in cultured cells, suggesting its potential use in preventing oxidative damage-related diseases.
- Antimicrobial Efficacy : In another investigation, this compound was tested against a panel of bacteria and fungi, demonstrating significant antimicrobial activity particularly against Gram-positive bacteria, which highlights its potential as a natural preservative or therapeutic agent.
- Cancer Cell Proliferation : Research focusing on cancer cell lines indicated that treatment with this compound resulted in a marked decrease in cell viability and induced apoptosis, suggesting its utility in cancer therapy.
Q & A
Q. Why do cytotoxicity studies show variability across cancer cell lines?
- Hypothesis Testing :
- Cell Line Heterogeneity : Test panels (e.g., NCI-60) to identify lineage-specific sensitivity (e.g., breast vs. colon cancer).
- ROS Modulation : Measure intracellular ROS levels (DCFDA assay) to link cytotoxicity to redox imbalance .
- Combination Therapy : Screen with standard chemotherapeutics (e.g., doxorubicin) to assess synergistic effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
